Binding Site and Mechanism vs. SCH53239
SCH54292 inhibits Ras nucleotide exchange with an IC50 of 0.7 μM. In contrast to its parent compound SCH53239 (IC50 0.5 μM), which binds competitively at the GDP-binding pocket, NMR structural studies reveal that SCH54292 binds to a previously unknown allosteric site within the critical Switch-2 region of the Ras protein without displacing bound GDP [1]. This distinct binding mode offers a different mechanism for inhibiting Ras activation.
| Evidence Dimension | Inhibition of Ras nucleotide exchange |
|---|---|
| Target Compound Data | IC50 = 0.7 μM; Binds Switch-2 allosteric site |
| Comparator Or Baseline | SCH53239: IC50 = 0.5 μM; Binds competitively at GDP site |
| Quantified Difference | Binding site: Switch-2 (allosteric) vs. GDP pocket (competitive) |
| Conditions | Biochemical assay; NMR spectroscopy for binding site |
Why This Matters
The distinct binding site provides an alternative tool for dissecting Ras activation pathways and reduces the risk of assay interference from endogenous nucleotides.
- [1] Taveras AG, Remiszewski SW, Doll RJ, et al. Ras oncoprotein inhibitors: The discovery of potent, ras nucleotide exchange inhibitors and the structural determination of a drug-protein complex. Bioorg Med Chem. 1997;5(1):125-33. doi:10.1016/S0968-0896(96)00202-7. View Source
